molecular formula C17H14N4O2 B5622764 4-(4-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline

4-(4-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No. B5622764
M. Wt: 306.32 g/mol
InChI Key: BZMCOLZUTBNCGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]quinoxaline derivatives, including 4-(4-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline, typically involves the construction of the triazoloquinoxaline core through cyclization reactions. For example, derivatives have been synthesized by reacting 2-chloro-3-methylquinoxaline with hydrazine hydrate, followed by treatment with various electrophiles to introduce different substituents at the 4-position of the triazolo[4,3-a]quinoxaline ring (Wagle, Adhikari, & Kumari, 2009).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazoloquinoxaline core, a methoxy group attached to the phenyl ring, and a methoxyphenoxy substituent. These structural features are crucial for the compound's interaction with biological targets. Molecular modeling and structure-activity relationship (SAR) studies provide insights into the compound's binding affinity and selectivity toward specific receptors (Catarzi, Colotta, Varano, et al., 2005).

Future Directions

The future directions for research on these compounds could include further exploration of their antimicrobial and antiviral properties . Additionally, their potential as anticancer agents could be investigated further, given their DNA intercalation activities and their effects on pro-apoptotic and pro-oncogenic proteins . The design, optimization, and investigation of more potent anticancer analogs could also be a focus for future research .

properties

IUPAC Name

4-(4-methoxyphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c1-11-19-20-16-17(23-13-9-7-12(22-2)8-10-13)18-14-5-3-4-6-15(14)21(11)16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMCOLZUTBNCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2OC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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